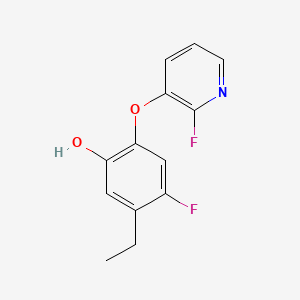
Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate is a chemical compound with a complex structure that includes a tetrazole ring and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a cycloaddition reaction involving azides and nitriles under specific conditions.
Esterification: The final step involves esterification to introduce the tert-butyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but may include the use of halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological structures, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(1H-Tetrazol-5-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester: The enantiomer of the compound, which may have different biological activity.
Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different functional groups.
Uniqueness
Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate is unique due to its specific combination of a tetrazole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
867326-86-1 |
|---|---|
Formule moléculaire |
C10H17N5O2 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17N5O2/c1-10(2,3)17-9(16)15-6-4-5-7(15)8-11-13-14-12-8/h7H,4-6H2,1-3H3,(H,11,12,13,14)/t7-/m0/s1 |
Clé InChI |
KEKOWHLHSVLJLH-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NNN=N2 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1C2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(3,3,3-Trifluoropropyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B8416723.png)
![3-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B8416741.png)





![4-[3-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]piperidine](/img/structure/B8416779.png)

![(4-Chlorophenyl)[1-(4-chlorophenyl)-3-azabicyclo[3.1.0]hexan-3-yl]methanone](/img/structure/B8416787.png)
![4-(4-Chloro-[1,3,5]triazin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B8416797.png)

![2-methylidene-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B8416816.png)

